N'-(1,3-Benzodioxol-5-ylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide
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Overview
Description
N’-(1,3-Benzodioxol-5-ylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide is a synthetic organic compound that belongs to the class of benzohydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-Benzodioxol-5-ylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-((4-chlorobenzyl)oxy)benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-Benzodioxol-5-ylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions (e.g., basic or acidic media).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(1,3-Benzodioxol-5-ylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N’-(1,3-Benzodioxol-5-ylmethylene)-2-hydroxybenzohydrazide
- N’-(1,3-Benzodioxol-5-ylmethylene)-2-methoxybenzohydrazide
- N’-(1,3-Benzodioxol-5-ylmethylene)-2-aminobenzohydrazide
Uniqueness
N’-(1,3-Benzodioxol-5-ylmethylene)-2-((4-chlorobenzyl)oxy)benzohydrazide is unique due to the presence of the 4-chlorobenzyl group, which may impart specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other benzohydrazides.
Properties
CAS No. |
347882-72-8 |
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Molecular Formula |
C22H17ClN2O4 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C22H17ClN2O4/c23-17-8-5-15(6-9-17)13-27-19-4-2-1-3-18(19)22(26)25-24-12-16-7-10-20-21(11-16)29-14-28-20/h1-12H,13-14H2,(H,25,26)/b24-12+ |
InChI Key |
NPIHKHHGPAPGAH-WYMPLXKRSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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